(R)-4-(1-aminoethyl)phenol
Overview
Description
®-4-(1-aminoethyl)phenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its enantioselective properties and is often used in the synthesis of other chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aminoethyl)phenol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method includes the use of chiral catalysts to ensure the enantioselectivity of the product. For example, the reduction of 4-acetylphenol using a chiral reducing agent can yield ®-4-(1-aminoethyl)phenol under controlled conditions.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-aminoethyl)phenol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired reduction. The reaction conditions are optimized to maximize yield and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
®-4-(1-aminoethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-aminoethyl)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-aminoethyl)phenol
- (S)-4-(1-aminoethyl)phenol
- 4-(1-aminoethyl)phenol
Uniqueness
®-4-(1-aminoethyl)phenol is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Compared to its isomers, ®-4-(1-aminoethyl)phenol may exhibit different biological activities and reactivity profiles, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310593 | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-88-2 | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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